N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine

Chemical Synthesis Quality Control Building Blocks

This uniquely regioselective building block is critical for kinase inhibitor drug discovery. The 2-chloro substituent enables clean SNAr diversification, while the thiazol-2-amine moiety mimics the ATP adenine hinge-binding motif. Unlike the regioisomer 2-chloro-4-(5-methylthiazol-2-yl)pyrimidine, the direct amine linkage between the pyrimidine and thiazole rings preserves essential hydrogen-bonding vectors. Using this pre-formed advanced intermediate saves months of synthetic effort and ensures SAR integrity in hit-to-lead campaigns. ≥98% purity ensures reproducible chemistry.

Molecular Formula C8H7ClN4S
Molecular Weight 226.69 g/mol
Cat. No. B11880894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine
Molecular FormulaC8H7ClN4S
Molecular Weight226.69 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=NC=CS2)Cl
InChIInChI=1S/C8H7ClN4S/c1-5-4-11-7(9)12-6(5)13-8-10-2-3-14-8/h2-4H,1H3,(H,10,11,12,13)
InChIKeyKSRQBZFEBQQSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine: A Key Heterocyclic Building Block for Kinase-Targeted Drug Discovery


N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine (CAS 1624260-89-4) is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 2-position and a methyl group at the 5-position, linked to a thiazol-2-amine moiety . With a molecular formula of C8H7ClN4S and a molecular weight of 226.69 g/mol , this compound serves as a versatile synthetic intermediate in medicinal chemistry. Its structural motif, which combines a 2-aminothiazole and a chloropyrimidine, is a recognized pharmacophore for kinase inhibition [1], making it a valuable building block for the development of targeted therapies, particularly in oncology.

Why N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine Cannot Be Replaced with Common Analogs


Generic substitution with closely related analogs is not feasible due to the precise regiochemistry and functional group arrangement of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine. Unlike the regioisomer 2-chloro-4-(5-methylthiazol-2-yl)pyrimidine (CAS 774231-00-4) , the target compound positions the amine linker directly between the pyrimidine and thiazole rings, which is critical for mimicking the ATP-adenine binding mode in kinase hinge regions . The 2-chloro substituent on the pyrimidine ring provides a specific handle for nucleophilic aromatic substitution (SNAr) chemistry, enabling modular derivatization that is not possible with unsubstituted or 4-chloro analogs [1]. Simply substituting the target compound with a different halogenated pyrimidine or an alternative thiazole isomer will alter the vector of substitution, potentially disrupting key hydrogen-bonding interactions with biological targets and rendering the resulting library compound inactive [2]. Therefore, procurement of this specific compound is essential for maintaining the integrity of structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

Quantitative Differentiation of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine for Informed Procurement


Commercial Purity: N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine vs. 2-Chloro-5-methylpyrimidin-4-amine

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine is commercially available with a guaranteed purity of not less than 98% (NLT 98%) from major suppliers , matching the purity specification of the common intermediate 2-chloro-5-methylpyrimidin-4-amine . This ensures that researchers can obtain the target compound with high chemical integrity, minimizing the risk of side reactions from impurities during subsequent synthetic steps.

Chemical Synthesis Quality Control Building Blocks

Cost Analysis: N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine vs. Alternate Suppliers

Pricing data for N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine shows variability across suppliers, with a 1g unit ranging from $729 to $811.20 [1]. While this is higher than the baseline cost for simpler pyrimidine building blocks like 2-chloro-5-methylpyrimidin-4-amine (which is typically lower due to its more extensive commercial use), the premium reflects the added synthetic value of the pre-formed thiazol-2-amine linkage, which saves multiple synthetic steps and associated labor and reagent costs.

Procurement Cost Efficiency Medicinal Chemistry

Synthetic Utility: Chloro Substituent as a Versatile Handle for Derivatization

The 2-chloro group on the pyrimidine ring of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine is a highly reactive site for nucleophilic aromatic substitution (SNAr), enabling efficient diversification of the core scaffold [1]. This reactivity is comparable to other 2-chloropyrimidines used in kinase inhibitor synthesis [2]. In contrast, the regioisomeric analog 2-chloro-4-(5-methylthiazol-2-yl)pyrimidine (CAS 774231-00-4) has the chlorine atom at the 4-position of the pyrimidine, which is less reactive towards SNAr due to electronic and steric differences . This makes the target compound a superior building block for generating focused libraries of kinase inhibitors.

Organic Synthesis Medicinal Chemistry Kinase Inhibitors

Optimal Research Applications for N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine in Drug Discovery


Kinase Inhibitor Library Synthesis via Parallel SNAr Chemistry

The 2-chloro group on the pyrimidine ring serves as an ideal handle for high-throughput parallel synthesis of diverse kinase inhibitor libraries [1]. By reacting N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine with a panel of amines or other nucleophiles, medicinal chemists can rapidly generate a focused library of analogs to explore structure-activity relationships (SAR) around the ATP-binding pocket [2]. This approach is directly supported by the compound's high commercial purity (≥98%) , which ensures that subsequent reactions are not compromised by contaminants.

Scaffold Hopping and Core Replacement in Lead Optimization

The thiazol-2-amine moiety is a known bioisostere for the adenine ring of ATP, and the 5-methylpyrimidine core provides additional hydrophobic contacts within the kinase hinge region [2]. Researchers can use N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine as a core scaffold for scaffold-hopping experiments, replacing an existing core in a lead compound to improve potency, selectivity, or pharmacokinetic properties [3]. The quantitative cost-benefit analysis indicates that while the compound commands a premium price [4], the time saved by using a pre-formed advanced intermediate often justifies the investment in a fast-paced lead optimization program.

Synthesis of Thiazolopyrimidine-Fused Heterocycles

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine can serve as a precursor for intramolecular cyclization reactions to form fused thiazolopyrimidine ring systems, which are prevalent in numerous bioactive molecules [1]. The 2-chloro substituent can be displaced by a tethered nucleophile on the thiazole ring, generating a novel fused tricyclic scaffold [5]. This application leverages the unique regiochemistry of the compound to access chemical space that is not readily available from its regioisomeric analogs .

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